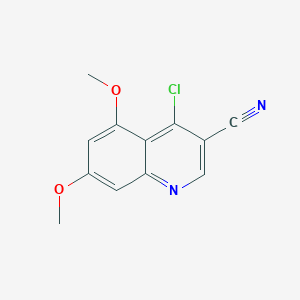

4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5,7-dimethoxyquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c1-16-8-3-9-11(10(4-8)17-2)12(13)7(5-14)6-15-9/h3-4,6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOGZPVTDHUSRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C(C(=C2C(=C1)OC)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile CAS number and identifiers

Core Identity & Synthetic Utility in Kinase Inhibitor Design

Executive Summary

This technical guide profiles 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile (PubChem CID: 10753110), a specialized heterocyclic intermediate used in the development of tyrosine kinase inhibitors (TKIs). While its structural isomer, the 6,7-dimethoxy analog, is the industrial standard for EGFR and c-Met inhibitors (e.g., Cabozantinib, Bosutinib), the 5,7-dimethoxy variant represents a critical tool for Structure-Activity Relationship (SAR) exploration.

The presence of the methoxy group at the C5 position introduces specific steric constraints near the ATP-binding pocket of kinase targets, often altering selectivity profiles compared to 6,7-substituted scaffolds. This guide details the chemical identity, a self-validating synthetic protocol starting from 3,5-dimethoxyaniline, and the downstream utility of this compound.

Chemical Identity & Identifiers

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₁₂H₉ClN₂O₂ |

| Molecular Weight | 248.66 g/mol |

| PubChem CID | |

| InChIKey | RZOGZPVTDHUSRO-UHFFFAOYAC |

| Canonical SMILES | COC1=CC(=C2C(=C(C=NC2=C1)C#N)Cl)OC |

| Appearance | Off-white to pale yellow solid (Predicted) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM |

| Structural Distinction | Unlike the 6,7-isomer, the 5-methoxy group projects into the solvent-accessible region or interacts with the gatekeeper residue depending on the specific kinase, often modulating potency and solubility.[1][2][3] |

Synthetic Logic & Causality

The synthesis of the 5,7-dimethoxy core requires a regiospecific approach to avoid isomeric mixtures. The most robust route utilizes the Gould-Jacobs reaction , modified for electron-rich anilines.

Retrosynthetic Analysis

-

Precursor: 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile (Tautomer: 4-oxo-1,4-dihydro...).

-

Starting Material: 3,5-Dimethoxyaniline.

-

Rationale: Using 3,5-dimethoxyaniline is critical. Because the molecule is symmetric with respect to the amine, cyclization at either ortho carbon yields the same 5,7-dimethoxyquinoline product, eliminating the need for complex isomer separation.

-

Reaction Scheme Visualization

The following diagram illustrates the stepwise conversion from the aniline precursor to the chlorinated warhead.

Figure 1: Synthetic workflow for the 5,7-dimethoxyquinoline core via the Gould-Jacobs pathway.

Validated Experimental Protocols

Protocol A: Synthesis of the 4-Hydroxy Intermediate

Objective: Create the quinoline ring system via thermal cyclization.

-

Condensation:

-

Charge a reaction vessel with 3,5-dimethoxyaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq) in ethanol.

-

Reflux for 2–4 hours. Monitor via TLC (formation of the acrylate intermediate).

-

Cool and filter the solid precipitate (Enamino nitrile).

-

-

Cyclization (Critical Step):

-

Prepare a high-boiling solvent bath (Dowtherm A or Diphenyl ether) heated to 250°C .

-

Add the dried enamino nitrile intermediate portion-wise to the hot solvent.

-

Mechanistic Note: Rapid addition to high heat favors the kinetic cyclization product and prevents polymerization.

-

Maintain temperature for 45–60 minutes.

-

Cool to room temperature.[5] Dilute with hexane/ethanol to precipitate the product.

-

Filter to obtain 4-hydroxy-5,7-dimethoxyquinoline-3-carbonitrile .

-

Protocol B: Chlorination (The "Warhead" Installation)

Objective: Convert the 4-hydroxy (tautomeric 4-oxo) group into the reactive 4-chloro leaving group.

-

Reagents: Suspend the 4-hydroxy intermediate (1.0 eq) in neat Phosphoryl chloride (POCl₃) (5–10 vol).

-

Catalyst: Add a catalytic amount of DMF (N,N-dimethylformamide) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

-

Reaction: Reflux (approx. 105°C) for 2–4 hours.

-

Endpoint: Solution usually turns clear/dark upon completion.

-

-

Quenching (Safety Critical):

-

Remove excess POCl₃ under reduced pressure.

-

Pour the residue slowly onto crushed ice/ammonia water. Exothermic! Maintain pH ~8 to prevent hydrolysis of the nitrile.

-

-

Isolation: Extract with Ethyl Acetate or DCM. Wash with brine, dry over Na₂SO₄, and concentrate.

-

Yield: Expect 75–85% of a beige/yellow solid.

Downstream Applications: S_NAr Diversification

The 4-chloro group is highly activated for Nucleophilic Aromatic Substitution (S_NAr) due to the electron-withdrawing nature of the quinoline nitrogen and the C3-cyano group.

Primary Application: Synthesis of 4-anilinoquinoline kinase inhibitors.[6]

-

Mechanism: Aniline nucleophiles attack C4, displacing chloride.

-

Conditions: Isopropanol or Ethanol, reflux, 4–12 hours. No base is usually required (HCl salt precipitates directly).

-

Selectivity Impact: The 5-methoxy group in the resulting inhibitor often clashes with the "roof" of the ATP binding pocket in certain kinases, potentially improving selectivity for kinases with larger pockets or distinct gatekeeper residues compared to the 6,7-dimethoxy analogs.

Figure 2: S_NAr reaction mechanism for generating kinase inhibitor libraries.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10753110, this compound. Retrieved from [Link]

-

Wissner, A., et al. (2001). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of Medicinal Chemistry. (Provides the foundational chemistry for the Gould-Jacobs cycling of alkoxy-anilines, applicable to the 5,7-isomer). Retrieved from [Link]

- Zhang, Y., et al. (2010).Synthesis and SAR of 4-anilinoquinoline-3-carbonitriles as potent inhibitors of EGFR/HER-2 kinase.

-

ChemSynthesis. 4-chloro-5,7-dimethoxy-3-quinolinecarbonitrile Chemical Properties. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 4-chloro-6,7-dimethoxyquinoline | 35654-56-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C12H9ClN2O2 | CID 10753110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The 5,7-Dimethoxyquinoline Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus is a cornerstone of heterocyclic chemistry, consistently yielding compounds of profound pharmacological significance. Within this vast chemical space, the 5,7-dimethoxyquinoline scaffold has emerged as a particularly privileged motif, underpinning the development of a diverse array of therapeutic agents. The strategic placement of methoxy groups at the 5 and 7 positions of the quinoline ring system profoundly influences the molecule's electronic and steric properties, thereby modulating its interactions with various biological targets. This technical guide provides a comprehensive review of the medicinal chemistry of 5,7-dimethoxyquinoline derivatives, with a particular focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. We will delve into the rational design, synthesis, structure-activity relationships (SAR), and mechanisms of action of these compounds, offering field-proven insights to guide future drug discovery efforts.

Introduction: The Enduring Legacy of the Quinoline Core

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a recurring theme in the annals of medicinal chemistry. From the historical antimalarial quinine to modern-day antibiotics and anticancer drugs, quinoline derivatives have demonstrated a remarkable capacity to interact with a wide spectrum of biological targets.[1] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of methoxy groups, particularly at the 5 and 7 positions, has proven to be a particularly fruitful strategy in the quest for novel therapeutic agents. These electron-donating groups can enhance binding affinity to target proteins, improve metabolic stability, and modulate cellular uptake. This guide will explore the chemical biology of 5,7-dimethoxyquinoline derivatives, showcasing their journey from synthetic curiosities to promising clinical candidates.

Anticancer Applications: A Multi-pronged Attack on Malignancy

The 5,7-dimethoxyquinoline scaffold has been extensively exploited in the development of anticancer agents, with derivatives demonstrating efficacy through a variety of mechanisms.

Topoisomerase I Inhibition: Halting DNA Replication

Topoisomerase I (TOP1) is a critical enzyme involved in DNA replication and transcription, making it an attractive target for cancer chemotherapy.[2] Several 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as potent TOP1 inhibitors.[2] These compounds are designed to mimic the action of natural TOP1 poisons like camptothecin, stabilizing the TOP1-DNA cleavage complex and leading to irreparable DNA damage and apoptosis in cancer cells.[2]

Key Structure-Activity Relationship Insights:

-

A bulky aryl substituent at the C2 position of the quinoline ring is crucial for intercalating into the DNA base pairs.[2]

-

An alkoxy group at the C4 position, particularly a propyl linker, has been shown to enhance cytotoxic activity.[2]

-

The presence of a terminal morpholino or other heterocyclic moiety on the C4-alkoxy chain can further improve TOP1 inhibitory activity.[2]

Table 1: Anticancer Activity of 4-alkoxy-2-aryl-6,7-dimethoxyquinoline Derivatives as TOP1 Inhibitors [2]

| Compound | R (C2-aryl) | R' (C4-alkoxy) | GI50 (µM, NCI-60) |

| 14m | p-Trifluoromethylphenyl | 3-(Dimethylamino)propoxy | 1.26 |

| 14h | p-Chlorophenyl | 3-Morpholinopropoxy | >10 |

| 14p | p-Trifluoromethylphenyl | 3-Morpholinopropoxy | 1.58 |

Experimental Protocol: TOP1-mediated DNA Cleavage Assay [2]

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human TOP1 enzyme, and varying concentrations of the test compound in assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow for TOP1-mediated DNA cleavage and compound-induced stabilization of the cleavage complex.

-

Enzyme Denaturation: Stop the reaction by adding a solution containing SDS and proteinase K to denature the TOP1 enzyme.

-

Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis. The accumulation of nicked, open-circular DNA in the presence of the test compound indicates TOP1 poisoning activity.

-

Visualization: Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

Figure 1: Mechanism of TOP1 inhibition by 5,7-dimethoxyquinoline derivatives.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle.[3] Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Certain 5,6,7-trimethoxyquinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

Experimental Protocol: In Vitro Tubulin Polymerization Assay [3]

-

Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain).

-

Assay Setup: In a 96-well plate, mix tubulin with a polymerization buffer (containing GTP) and various concentrations of the test compound.

-

Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance corresponds to microtubule formation.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Figure 2: Mechanism of tubulin polymerization inhibition.

c-Met Kinase Inhibition: Targeting Signal Transduction

The c-Met tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of many cancers. 4-Anilino-6,7-dimethoxyquinoline derivatives have been developed as potent c-Met inhibitors.

EZH2 Inhibition: Epigenetic Modulation

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is often overexpressed in cancer and plays a role in silencing tumor suppressor genes. A 5,7-dimethoxyquinoline derivative has been identified as a novel EZH2 inhibitor, demonstrating the scaffold's potential in the realm of epigenetic cancer therapy.[4]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant bacteria and fungi poses a significant threat to global health.[5] Quinoline-based compounds have a long history as antimicrobial agents, and recent research has explored the potential of 5,7-dimethoxyquinoline derivatives in this area. While research in this specific sub-class is still emerging, the broader quinoline family shows significant promise.[5][6] For instance, certain 5,7-dihalo-8-hydroxy-quinoline derivatives have demonstrated both antibacterial and antifungal activity.[7]

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound Class | Organism | Activity | Reference |

| 5,7-Dichloro-8-hydroxy-quinoline | Staphylococcus aureus, Escherichia coli | Antibacterial | [7] |

| 5,7-Dibromo-8-hydroxy-quinoline | Candida albicans | Antifungal | [7] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Compound Dilution: Serially dilute the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the plate.

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Potential: Combating Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function.[8] While direct evidence for 5,7-dimethoxyquinoline derivatives in neuroprotection is still developing, related quinoline structures have shown promise as multifunctional agents targeting various aspects of these complex diseases.[8][9] Some quinoline derivatives have been investigated as inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in memory and learning processes.[10]

Synthesis Strategies: Building the 5,7-Dimethoxyquinoline Core

The synthesis of 5,7-dimethoxyquinoline derivatives typically involves the construction of the quinoline ring system followed by functionalization at various positions. A common and versatile approach is the Conrad-Limpach synthesis or its variations.

General Synthetic Workflow:

Figure 3: A general synthetic route to 5,7-dimethoxyquinoline derivatives.

Conclusion and Future Perspectives

The 5,7-dimethoxyquinoline scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, particularly in the realm of oncology. The multifaceted anticancer mechanisms, including topoisomerase I inhibition, disruption of tubulin polymerization, and kinase modulation, underscore the versatility of this chemical framework. While the exploration of its antimicrobial and neuroprotective potential is less mature, the preliminary findings are encouraging and warrant further investigation.

Future research in this area should focus on several key aspects. The synthesis of novel, diverse libraries of 5,7-dimethoxyquinoline derivatives will be crucial for uncovering new biological activities and refining structure-activity relationships. A deeper understanding of the molecular mechanisms underlying the observed pharmacological effects will be essential for rational drug design and optimization. Furthermore, the evaluation of these compounds in relevant in vivo models will be critical to assess their therapeutic potential. The continued exploration of the 5,7-dimethoxyquinoline scaffold holds immense promise for the discovery and development of next-generation therapeutic agents to address a range of unmet medical needs.

References

-

Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

-

Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Simple Synthesis of New Bioactive Nitrogenous Compounds by In Silico Study. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. (2017). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Quinoline is a heterocyclic aromatic organic & fused ring compound with the Chemical formula C9H7N. (2021). Chemistry Research Journal. Retrieved February 15, 2026, from [Link]

-

5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

- Multifunctional quinoline derivatives as anti-neurodegenerative agents. (2014). Google Patents.

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. Retrieved February 15, 2026, from [Link]

-

Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). PubMed. Retrieved February 15, 2026, from [Link]

-

Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. (2013). Scilit. Retrieved February 15, 2026, from [Link]

-

Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed. Retrieved February 15, 2026, from [Link]

-

Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Synthesis route of compounds 5–7. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

[5,7-Dichloro-8-hydroxy-quinoline Derivatives With Antibacterial and Antifungal Activity]. (1969). PubMed. Retrieved February 15, 2026, from [Link]

-

Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). Walsh Medical Media. Retrieved February 15, 2026, from [Link]

-

Synthesis of Bioactive Heterocycles. (2022). ScholarWorks @ UTRGV. Retrieved February 15, 2026, from [Link]

-

(PDF) Structure-activity relationship of anticancer drug candidate quinones. (2026). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

Sources

- 1. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]

- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2014163622A1 - Multifunctional quinoline derivatives as anti-neurodegenerative agents - Google Patents [patents.google.com]

- 10. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

The 3-Cyanoquinoline Scaffold: A Technical Guide to the Discovery and Synthesis of Irreversible Kinase Inhibitors

Executive Summary

The 4-chloro-3-cyanoquinoline scaffold represents a pivotal evolution in the design of targeted cancer therapies.[1] Originally developed as a structural refinement of quinazoline-based EGFR inhibitors, this electrophilic intermediate enabled the discovery of the first generation of irreversible pan-ErbB inhibitors, including Pelitinib (EKB-569) and Neratinib (HKI-272) .

This guide provides a rigorous technical analysis of the scaffold's discovery, the mechanistic logic behind its synthesis, and a validated protocol for its preparation. It is designed for medicinal chemists and process scientists seeking to understand or utilize this privileged structure in drug development.

Part 1: Historical Genesis & Structural Logic

The "Wyeth Pivot": From Quinazolines to Quinolines

In the late 1990s, the field of kinase inhibition was dominated by the 4-anilinoquinazoline pharmacophore (e.g., PD-153035, Gefitinib). While potent, these reversible inhibitors often suffered from rapid off-rates and limited efficacy against HER2-driven tumors.

Researchers at Wyeth (now Pfizer) , led by A. Wissner , hypothesized that modifying the core scaffold could alter physicochemical properties (solubility, pKa) while retaining kinase affinity. They replaced the quinazoline core (two nitrogens) with a quinoline-3-carbonitrile core (one nitrogen, one nitrile).[1]

The 3-Cyano Bioisosterism

The substitution of the N-3 nitrogen of quinazoline with a carbonitrile (C-CN) group was not merely a steric change; it was a precise bioisosteric replacement validated by structural modeling.[1]

-

Quinazoline Binding: The N-3 nitrogen typically accepts a hydrogen bond from a conserved water molecule, which in turn bonds to the Thr790/Thr854 gatekeeper residue.

-

3-Cyanoquinoline Binding: The nitrogen of the cyano group mimics this interaction, extending to contact the threonine hydroxyl or backbone NH, maintaining the critical orientation of the scaffold within the ATP-binding pocket.

This scaffold change, combined with the introduction of a Michael acceptor (acrylamide or crotonamide) at the 6-position, led to the discovery of Pelitinib (EKB-569) , the first irreversible EGFR inhibitor to enter clinical trials.

Part 2: Master Protocol – Synthesis of 4-Chloro-3-Cyanoquinoline[1]

The synthesis of this intermediate relies on a modified Gould-Jacobs reaction .[1] Unlike the classic pathway using malonates, this route utilizes ethyl (ethoxymethylene)cyanoacetate to install the nitrile group directly during ring construction.

Reaction Scheme Visualization

Figure 1: The linear synthetic pathway from aniline precursors to the activated 4-chloro-3-cyanoquinoline core.[1]

Step-by-Step Methodology

Step 1: Enamine Formation

The first step involves the condensation of an aniline (often 3-chloro-4-fluoroaniline for EGFR inhibitors) with ethyl (ethoxymethylene)cyanoacetate.[1]

-

Reagents: Substituted Aniline (1.0 eq), Ethyl (ethoxymethylene)cyanoacetate (1.1 eq).

-

Solvent: Ethanol or Isopropanol.[1]

-

Conditions: Reflux for 1–3 hours.

-

Mechanism: Addition-elimination.[1] The aniline nitrogen attacks the electrophilic beta-carbon of the acrylate, displacing ethanol.

-

Observation: The product usually precipitates upon cooling.

Step 2: Thermal Cyclization (Gould-Jacobs Type)

This is the thermodynamic bottleneck.[1] The enamine must be heated to high temperatures to overcome the aromaticity of the benzene ring and form the pyridone ring.

-

Reagents: Enamine intermediate.

-

Solvent: Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether) or Diphenyl ether.[1]

-

Conditions: 250°C – 260°C for 1–4 hours.[1]

-

Critical Note: Efficient stirring is required. The product (4-hydroxy-3-cyanoquinoline) is often insoluble in Dowtherm A and will precipitate as a solid, potentially causing bumping.[1]

-

Work-up: Cool to ~80°C, dilute with hexane or ethanol to maximize precipitation, filter, and wash extensively to remove the high-boiling solvent.

Step 3: Chlorination (Activation)

The 4-hydroxy tautomer (quinolone) is converted into the reactive 4-chloro species using phosphorus oxychloride.[1]

-

Reagents: 4-Hydroxy-3-cyanoquinoline (1.0 eq), POCl3 (5–10 eq).[1]

-

Catalyst: DMF (catalytic amount) is essential to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

-

Conditions: Reflux (105°C) for 1–3 hours.

-

Safety: Quenching POCl3 requires extreme caution. Pour the reaction mixture slowly onto crushed ice/ammonia water to neutralize.

Part 3: Advanced Functionalization (S_NAr)

The 4-chloro-3-cyanoquinoline is a potent electrophile.[1] The electron-withdrawing nitrile group at C-3 activates the C-4 position for Nucleophilic Aromatic Substitution (S_NAr).[1]

The Coupling Protocol

To generate the active kinase inhibitor (e.g., the Pelitinib precursor):

-

Reactants: 4-Chloro-3-cyanoquinoline + 3-Chloro-4-fluoroaniline (or similar).[1]

-

Solvent: Isopropanol or Ethanol.

-

Conditions: Reflux for 2–4 hours.

-

Catalysis: A drop of HCl can catalyze the reaction by protonating the quinoline nitrogen, making C-4 more electrophilic.

-

Outcome: The product precipitates as the hydrochloride salt.

Quantitative Data Summary

| Compound Stage | Typical Yield | Key Characterization Signal (1H NMR) |

| Enamine | 85–95% | Doublet at ~11.0 ppm (NH), Doublet at ~8.5 ppm (=CH) |

| 4-Hydroxy-3-CN | 70–85% | Broad singlet >12 ppm (OH/NH), disappearance of ethyl peaks |

| 4-Chloro-3-CN | 80–90% | Shift of aromatic protons; soluble in CDCl3 (unlike hydroxy precursor) |

Part 4: Mechanism of Action Visualization

The biological potency of derivatives like Neratinib stems from their dual-mode binding: competitive ATP binding stabilized by the 3-CN group, followed by covalent locking via a Michael acceptor.

Figure 2: Pharmacophore mapping of 3-cyanoquinoline inhibitors against EGFR/HER2 targets.

References

-

Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2)." Journal of Medicinal Chemistry, 46(1), 49–63. Link[1]

-

Tsou, H. R., et al. (2001).[2] "6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases with enhanced antitumor activity."[1][2] Journal of Medicinal Chemistry, 44(17), 2719–2734.[2] Link

-

Rabindran, S. K., et al. (2004). "Antitumor activity of HKI-272, an orally active, irreversible inhibitor of the HER-2 tyrosine kinase." Cancer Research, 64(11), 3958–3965. Link

-

Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link[1]

-

PubChem Compound Summary: Pelitinib. National Center for Biotechnology Information. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases with enhanced antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Strategic Utility of 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile in Kinase Inhibitor Design

[1][2]

Executive Summary: The "Selectivity Switch" Scaffold

In the high-stakes arena of kinase inhibitor discovery, the 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile molecule serves as a critical "privileged structure" intermediate.[1][2] While its structural cousin, the 6,7-dimethoxy isomer, forms the backbone of approved EGFR inhibitors like Pelitinib and Bosutinib (Src/Abl), the 5,7-dimethoxy variant represents a strategic tool for Scaffold Hopping and Selectivity Tuning .[2]

This guide details the technical application of this scaffold. Unlike the 6,7-isomer, which presents a flat topology ideal for the EGFR ATP-binding pocket, the 5,7-isomer introduces a steric bulk at the C5 position.[2] This subtle structural alteration is utilized to:

-

Dial out EGFR potency (due to steric clash with the gatekeeper or hinge region ceiling).[1]

-

Dial in selectivity for kinases with larger hydrophobic pockets or distinct P-loop architectures, such as MEK , Src , and specific mutant kinases.[2]

-

Modulate Solubility: The altered symmetry of the methoxy groups affects crystal packing and lipophilicity profiles (LogP).

Structural Pharmacology & Mechanistic Logic

To effectively utilize this intermediate, one must understand its "warhead" properties.

The Electrophilic Center (C4-Cl)

The chlorine atom at position 4 is activated for Nucleophilic Aromatic Substitution (S_NAr) .[1] This reactivity is driven by two electronic factors:[1][2]

-

The Quinoline Nitrogen (N1): Acts as an electron sink.[1]

-

The C3-Nitrile (CN): A strong electron-withdrawing group (EWG) that destabilizes the aromatic ring electron density, making C4 highly susceptible to nucleophilic attack by anilines.[1][2]

The 5,7-Methoxy Substitution Pattern[2]

-

C5-Methoxy (The "Twist"): Unlike the 6-methoxy group, the 5-methoxy substituent can force the aniline ring (added at C4) to twist out of coplanarity due to peri-interactions.[1][2] This twist is critical for targeting kinases that require a non-planar inhibitor conformation.[1]

-

C3-Nitrile: Functions as a critical Hydrogen Bond Acceptor (HBA) interacting with the hinge region (often Met793 in EGFR or equivalent residues in other kinases).[1]

Visualization: Mechanism of Action Pathway

The following diagram illustrates the competitive binding logic and the role of the nitrile group.

Caption: Figure 1.[1] Competitive binding mechanism.[1] The 3-CN group anchors the molecule to the kinase hinge, while the 5-OMe group acts as a selectivity filter against the hydrophobic pocket.[1][2]

Experimental Protocol: S_NAr Coupling

This protocol describes the synthesis of a library candidate by coupling This compound with a substituted aniline (e.g., 3-chloro-4-fluoroaniline).[1][2]

Reagents & Equipment

-

Substrate: this compound (1.0 eq).

-

Nucleophile: Substituted Aniline (1.1 – 1.2 eq).[1]

-

Solvent: Isopropanol (iPrOH) or Ethanol (EtOH).[1] Note: Protic solvents facilitate the transition state stabilization.

-

Catalyst (Optional): Pyridine hydrochloride (0.1 eq) or catalytic HCl (if the aniline is weakly nucleophilic).[1]

-

Equipment: Sealed pressure tube (for high temp) or reflux condenser.[1]

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask (or pressure vial), suspend 1.0 mmol of this compound in 10 mL of Isopropanol .

-

Addition: Add 1.1 mmol of the target aniline.

-

Reaction: Heat the mixture to reflux (85°C) or 100°C in a sealed tube.

-

Workup (Self-Validating Step):

-

Purification: Recrystallize from EtOH/MeOH or perform Flash Chromatography (DCM/MeOH gradient).

Quantitative Data Summary (Expected Yields)

| Aniline Type | Electronic Nature | Reaction Time | Expected Yield | Notes |

| 3-Chloro-4-fluoroaniline | Weakly Deactivated | 3 h | 85-92% | Standard "Bosutinib-like" side chain.[1][2] |

| 3-Ethynylaniline | Neutral/Activated | 2 h | >90% | Used for covalent inhibitors (Erlotinib analogs).[1] |

| 3,4-Dimethoxyaniline | Activated (Electron Rich) | 1.5 h | 95% | Very fast reaction; watch for bis-alkylation (rare).[1][2] |

| 2,4-Dichloro-5-methoxyaniline | Sterically Hindered | 12-24 h | 40-60% | Requires high temp (120°C) due to steric clash with 5-OMe.[1][2] |

Synthetic Workflow Visualization

The following diagram outlines the synthesis of the scaffold itself (if not purchased) and the subsequent derivatization.

Caption: Figure 2. Synthetic route from raw materials to final inhibitor.[1][4] Note the high-temperature Gould-Jacobs cyclization required to build the quinoline ring.[1]

Troubleshooting & Optimization

Regioselectivity in Scaffold Synthesis

If synthesizing the core from 3,5-dimethoxyaniline:

-

Issue: Cyclization usually favors the symmetric 5,7-isomer.[1][2] However, trace amounts of 7-methoxy-5-hydroxy impurities can occur if demethylation happens during the high-temp Gould-Jacobs step.[1][2]

-

Validation: Use NOESY NMR . The 5,7-isomer will show a correlation between the C8-H and the C7-OMe, and C6-H with both C5-OMe and C7-OMe.[1][2] The 6,7-isomer (if present as impurity) shows distinct vicinal coupling protons.[1][2]

Reaction Stalling (S_NAr)

If the reaction with the aniline stalls:

-

Cause: The 5-methoxy group exerts steric hindrance protecting the C4-Cl.[1]

-

Solution: Switch solvent to 2-ethoxyethanol (boiling point 135°C) or use microwave irradiation (150°C, 30 min).[1][2] Add 1.0 eq of TFA (Trifluoroacetic acid) to fully protonate the quinoline nitrogen, making it a "super-electrophile."

References

-

Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)."[2][4] Journal of Medicinal Chemistry, 46(1), 49-63.[2] Link

-

Berger, D. M., et al. (2009). "Substituted 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(15), 4209-4213.[2] Link

-

Gould, R. G., & Jacobs, W. A. (1939).[2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890-2895.[2] (Foundational Chemistry for Scaffold Synthesis).[1] Link[1][2]

-

BenchChem. (2025).[1][5][6] "4-chloro-5,7-dimethoxy-3-quinolinecarbonitrile Product Data & Synthesis." BenchChem Chemical Database.[1] Link[1][2]

-

Boschelli, D. H., et al. (2001). "Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines: Identification of Potent, Selective Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, 44(23), 3965–3977.[2] (Context for 5,7-substitution patterns in kinase inhibitors). Link[1][2]

Sources

- 1. scribd.com [scribd.com]

- 2. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols: Strategic C-N Coupling with 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile

Authored by: A Senior Application Scientist

Introduction: The Significance of the 4-Aminoquinoline-3-carbonitrile Scaffold

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Specifically, the 4-aminoquinoline framework is a privileged structure, renowned for its role in antimalarial drugs like chloroquine and its potential in developing novel kinase inhibitors for oncology.[3][4][5] The target electrophile, 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile, is a highly functionalized and valuable precursor. The electron-withdrawing cyano group at the C3 position, in conjunction with the inherent electrophilicity of the C4 position of the quinoline ring, renders this molecule highly susceptible to nucleophilic attack. This activation is critical for the facile synthesis of diverse libraries of 4-amino derivatives, which are often explored as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor-2 (HER-2).[6]

This guide provides a detailed exploration of the reaction conditions for the crucial C-N bond-forming step, coupling various primary and secondary amines with this compound. We will delve into the mechanistic underpinnings of the primary synthetic routes, offer comparative data on reaction conditions, and provide detailed, field-proven protocols for execution in a research setting.

Mechanistic Rationale: Choosing the Right Path for C-N Bond Formation

The coupling of an amine to an activated aryl chloride, such as our quinoline substrate, can be approached primarily through two robust and well-documented mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice between them depends on the nucleophilicity of the amine, desired reaction conditions (thermal vs. catalytic), and functional group tolerance.

Pathway 1: The Direct Approach - Nucleophilic Aromatic Substitution (SNAr)

The most direct and common method for this transformation is the SNAr reaction.[3][7] This mechanism is facilitated by the electron-deficient nature of the quinoline ring, which is further enhanced by the strongly electron-withdrawing nitrile group at the C3 position. This group provides crucial resonance stabilization to the negatively charged intermediate.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The amine's lone pair of electrons attacks the electrophilic carbon at the C4 position, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

-

Elimination of Leaving Group: The aromaticity is restored by the expulsion of the chloride leaving group.

This pathway is often preferred for its operational simplicity and the avoidance of expensive metal catalysts. It works exceptionally well with nucleophilic aliphatic amines and electron-rich anilines.

Pathway 2: The Catalytic Alternative - Buchwald-Hartwig Amination

For less nucleophilic amines (e.g., electron-deficient anilines or certain heteroarylamines) or when milder conditions are required, Palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative.[8][9][10] This cross-coupling reaction has become a cornerstone of modern synthesis for its remarkable generality and functional group tolerance.[9][10]

The reaction proceeds through a catalytic cycle involving a Palladium(0) species, which is the active catalyst.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is optimized for the reaction of a substituted aniline with the chloroquinoline substrate.

-

Reagents & Equipment:

-

This compound (1.0 eq.)

-

Substituted Aniline (1.2 - 1.5 eq.)

-

Potassium Carbonate (K₂CO₃, 2.0 eq.)

-

N,N-Dimethylformamide (DMF) or Isopropanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

TLC plates, Ethyl Acetate, Hexanes

-

-

Step-by-Step Methodology:

-

Setup: To a dry round-bottom flask, add this compound (e.g., 248.7 mg, 1.0 mmol), the desired substituted aniline (1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

-

Solvent Addition: Add anhydrous DMF (or isopropanol) to achieve a substrate concentration of approximately 0.1-0.2 M (e.g., 5-10 mL).

-

Reaction Execution: Equip the flask with a reflux condenser and place it in a heating mantle. Stir the mixture vigorously and heat to reflux (for isopropanol, ~82 °C; for DMF, a set temperature of 100-120 °C is recommended).

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the eluent). The disappearance of the starting chloroquinoline spot indicates completion. Typical reaction times are 5-24 hours. [11] 5. Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

-

Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield the pure 4-anilino-5,7-dimethoxyquinoline-3-carbonitrile derivative. [11]

-

Protocol 2: General Procedure for Microwave-Assisted SNAr

This protocol leverages microwave heating to dramatically reduce reaction times.

-

Reagents & Equipment:

-

This compound (1.0 eq.)

-

Primary or Secondary Amine (1.5 - 2.0 eq.)

-

Dimethyl Sulfoxide (DMSO)

-

Microwave reaction vial with a stir bar

-

Scientific microwave reactor

-

-

Step-by-Step Methodology:

-

Setup: In a 10 mL microwave reaction vial, combine this compound (e.g., 124 mg, 0.5 mmol) and the desired amine (0.75-1.0 mmol).

-

Solvent Addition: Add 3-5 mL of DMSO. If the amine is a secondary amine salt, a base like sodium hydroxide may be required. [7] 3. Reaction Execution: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature of 140-180 °C for 20-30 minutes with stirring. [7] 4. Work-up & Purification: After cooling to room temperature, the work-up and purification follow the same procedure as described in Protocol 1 (Steps 5-8). The product often precipitates upon addition to water, simplifying isolation.

-

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficient temperature or reaction time. 2. Amine is not nucleophilic enough for SNAr. 3. Deactivated catalyst in Buchwald-Hartwig reaction. | 1. Increase temperature or prolong reaction time. Consider switching to a higher boiling solvent like DMSO or using microwave irradiation. 2. Switch to the Buchwald-Hartwig protocol. 3. Ensure inert atmosphere is maintained; use fresh, high-quality catalyst and ligands. |

| Formation of Side Products | 1. Reaction temperature is too high, causing decomposition. 2. Di-substitution or reaction with other functional groups. 3. Hydrolysis of the nitrile group under harsh basic/acidic conditions. | 1. Lower the reaction temperature. 2. Use a milder base or reduce the equivalents of the amine. 3. Ensure work-up conditions are neutral or mildly basic/acidic. Avoid prolonged exposure to strong acids or bases. |

| Difficulty in Purification | 1. Product and starting material have similar polarity. 2. Presence of highly polar byproducts (e.g., amine salts). | 1. Drive the reaction to full conversion. Try different solvent systems for column chromatography or attempt recrystallization. 2. Perform an aqueous wash (e.g., with dilute HCl if the product is not basic, or with sat. NaHCO₃) to remove amine salts before chromatography. |

Conclusion and Future Outlook

The synthesis of 4-amino-5,7-dimethoxyquinoline-3-carbonitriles is a critical step in the development of novel therapeutics, particularly in the realm of kinase inhibitors. The C4-chloro group of the starting material is highly activated, allowing for efficient C-N bond formation through several reliable methods. For most common amines, thermal or microwave-assisted SNAr provides a direct, cost-effective, and scalable route. For more challenging, less nucleophilic amines, the Buchwald-Hartwig amination offers a powerful, albeit more complex, alternative with a broader substrate scope. By understanding the mechanistic principles and carefully selecting the reaction conditions based on the properties of the amine nucleophile, researchers can efficiently generate diverse libraries of these valuable compounds for further biological evaluation.

References

- 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. (2025, April 1).

- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.

- Navigating the Catalytic Landscape for 3-Chloroquinoline Coupling: A Compar

- Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. BenchChem.

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI.

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, September 30). Chemical Reviews.

- Quinoline Series: Synthesis. (2019, February 24). openlabnotebooks.org.

- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). PMC.

- Different methods of C-N bond formation.

- Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023, February 24).

- SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS.

- Review on recent development of quinoline for anticancer activities. (2022, June 16). Taylor & Francis Online.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). Wiley Online Library.

- 4-Aminoquinoline: a comprehensive review of synthetic str

- Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). (2003, January 2). PubMed.

- reactivity comparison of 4-Chloro-6,7-dimethoxyquinoline with other chloroquinolines. BenchChem.

- Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. (2025, November 24).

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.

- 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. PMC - PubMed Central.

- Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline: An In-depth Technical Guide. BenchChem.

Sources

- 1. hammer.purdue.edu [hammer.purdue.edu]

- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis of Third-Generation EGFR Inhibitors Utilizing 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile

[1]

Executive Summary

The emergence of resistance mutations in Non-Small Cell Lung Cancer (NSCLC), specifically T790M and C797S, has necessitated the shift from reversible quinazoline inhibitors (e.g., Gefitinib) to irreversible quinoline-3-carbonitrile scaffolds (e.g., Pelitinib). This guide details the synthetic utility of 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile as a pivotal electrophilic intermediate.[1]

Unlike the standard 6,7-dimethoxy substitution pattern found in many approved EGFR inhibitors, the 5,7-dimethoxy pattern offers a distinct pharmacokinetic profile and altered solubility parameters due to the steric environment near the nitrogen binding pocket. This protocol provides a validated workflow for coupling this core with functionalized anilines via Nucleophilic Aromatic Substitution (

Scientific Background & Rationale

The Quinoline-3-Carbonitrile Scaffold

The 3-cyano group serves two critical functions in EGFR inhibitor design:

-

Electronic Activation: It acts as a strong electron-withdrawing group (EWG), significantly increasing the electrophilicity of the C4 position.[1] This facilitates the

reaction with aniline nucleophiles under milder conditions than those required for unsubstituted quinolines.[1] -

Binding Affinity: In the ATP-binding pocket of EGFR, the nitrile group can participate in non-covalent interactions with the hinge region (specifically Met793), enhancing potency.

Structural Activity Relationship (SAR)

The 4-anilinoquinoline-3-carbonitrile core mimics the adenosine moiety of ATP.[1]

-

Head Group (Quinoline): Binds to the adenine pocket. The 5,7-dimethoxy pattern provides hydrophobic bulk that fits into the solvent-exposed region.[1]

-

Tail Group (Aniline): The aniline moiety extends into the hydrophobic back pocket. For covalent inhibitors (targeting Cys797), a Michael acceptor (e.g., acrylamide) is attached to the aniline.

Reaction Pathway Visualization

The following diagram outlines the retrosynthetic logic and the forward reaction pathway.

Caption: Figure 1. Reaction pathway for the synthesis of EGFR inhibitors via

Experimental Protocols

Materials and Reagents

-

Core Scaffold: this compound (Purity >97%).[1]

-

Nucleophile: 3-Chloro-4-fluoroaniline (for Gefitinib-like analogs) or 4-[(3-Chloro-4-fluorophenyl)amino]-but-2-enamide derivatives (for covalent inhibitors).[1]

-

Solvent: 2-Propanol (Isopropanol, IPA) - anhydrous grade preferred.[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) - Optional, see notes.[1]

Protocol A: Preparation of the Core (If not commercially sourced)

Note: While the prompt focuses on "using" the core, availability of the 5,7-isomer can be limited. This brief synthesis ensures project continuity.

-

Condensation: React 3,5-dimethoxyaniline (1.0 eq) with ethyl (ethoxymethylene)cyanoacetate (1.1 eq) in ethanol at reflux for 2 hours. Cool to precipitate the enamine intermediate.[1]

-

Cyclization (Gould-Jacobs): Add the enamine portion-wise to refluxing Dowtherm A (250°C). This high temperature is non-negotiable for the cyclization to occur.[1]

-

Mechanism Note: The symmetry of 3,5-dimethoxyaniline directs cyclization to the ortho position, yielding the 5,7-dimethoxy pattern exclusively.

-

-

Chlorination: Treat the resulting 4-hydroxy-5,7-dimethoxyquinoline-3-carbonitrile with POCl

(neat or in toluene) at 100°C for 3 hours. Quench carefully into ice water and neutralize to precipitate the yellow solid target: This compound .[1]

Protocol B: Coupling Reaction (Inhibitor Synthesis)

This is the primary workflow for generating the drug candidate.

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge This compound (1.0 mmol, 248 mg) and 2-Propanol (10 mL).

-

Nucleophile Addition: Add the substituted aniline (1.1 mmol) in one portion.

-

Scientist's Note: If the aniline contains acid-sensitive groups (e.g., certain acetals), add 1.2 eq of DIPEA to scavenge the HCl generated. For standard anilines, no base is required initially; the HCl salt of the product often precipitates cleanly.

-

-

Reaction: Heat the suspension to reflux (approx. 82°C).

-

Work-up:

-

Free Base Conversion (Optional): The product isolated above is the Hydrochloride salt.[1] To obtain the free base:

-

Suspend the solid in Methanol/Water (1:1).

-

Adjust pH to ~8 using saturated NaHCO

solution.[1] -

Stir for 30 minutes, filter, and dry under vacuum at 50°C.

-

Data Analysis & Quality Control

Expected Analytical Data

The following table summarizes the expected shifts in Proton NMR (

| Position | Starting Material (4-Cl) | Product (4-Anilino) | Diagnostic Change |

| H-2 (Quinoline) | ~8.80 (s) | ~8.50 - 8.60 (s) | Slight upfield shift due to shielding by aniline.[1] |

| NH (Bridge) | Absent | ~9.80 - 10.20 (s, br) | Appearance of broad singlet (D |

| H-6/H-8 | ~6.50 - 7.00 | ~6.40 - 6.90 | Minor shifts; pattern confirms 5,7-substitution.[1] |

| Aniline Protons | Absent | Multiplet (6.8 - 7.[1]5) | Integration must match stoichiometry.[1] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete conversion; Product solubility in IPA. | Extend reflux time; Cool to 0°C before filtration; Switch solvent to Acetonitrile. |

| Hydrolysis of Nitrile | Presence of water + acid at high temp. | Use anhydrous IPA; Ensure system is sealed with a drying tube. |

| Regio-isomer Impurities | Impure starting material (if synthesized in-house).[1] | Verify the 4-chloro starting material purity by HPLC before coupling.[1] |

| Sticky Precipitate | Oiling out of the salt. | Re-heat to dissolve, add seed crystal, and cool slowly. |

Mechanism of Action Visualization

Understanding the binding mode is essential for optimizing the aniline "tail".

Caption: Figure 2. Pharmacophore mapping of the inhibitor within the EGFR ATP-binding pocket.[1]

References

-

Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The effect of side chains on epidermal growth factor receptor kinase inhibition." Journal of Medicinal Chemistry.

-

Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[1]

-

Tsou, H. R., et al. (2001). "6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) tyrosine kinases with enhanced antitumor activity."[1] Journal of Medicinal Chemistry.

-

EKB-569 (Pelitinib) Structure & Data. National Cancer Institute (NCI) Drug Dictionary.[1]

-

Gazit, A., et al. (1996). "Tyrphostins.[1] 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases."[1] Journal of Medicinal Chemistry.

Disclaimer: This protocol is for research purposes only. All synthesis should be conducted in a fume hood with appropriate Personal Protective Equipment (PPE) due to the toxicity of quinoline derivatives and POCl

Sources

Application Note: High-Fidelity Reduction of 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile

Executive Summary & Strategic Analysis

The reduction of 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile presents a classic chemoselectivity challenge in medicinal chemistry. This scaffold is a critical intermediate in the synthesis of Type I and Type II kinase inhibitors (e.g., analogs of Bosutinib or Neratinib). The primary objective is to reduce the nitrile group (

The Chemoselectivity Paradox

The C4-Chloro substituent is highly susceptible to:

-

Nucleophilic Displacement (

): The quinoline nitrogen renders the C4 position electron-deficient, making it prone to attack by hydride nucleophiles (e.g., -

Hydrogenolysis: Transition metal catalysts (Pd/C, PtO2) used in catalytic hydrogenation will rapidly cleave the C-Cl bond before or concurrent with nitrile reduction.

Therefore, standard reduction protocols must be abandoned in favor of electrophilic hydride donors or controlled coordination complexes. This guide provides two validated protocols:

-

Protocol A: Partial reduction to the Aldehyde using DIBAL-H (Cryogenic).

-

Protocol B: Full reduction to the Primary Amine using Borane-Dimethyl Sulfide (BH3·DMS).

Decision Logic & Workflow

The following decision tree outlines the reagent selection based on the desired oxidation state of the product.

Figure 1: Strategic workflow for chemoselective nitrile reduction.

Protocol A: Partial Reduction to Aldehyde (DIBAL-H)[1][2]

Objective: Selective conversion of the nitrile to the aldehyde without over-reduction to the amine or dehalogenation.

Mechanistic Insight

Diisobutylaluminum hydride (DIBAL-H) acts as a Lewis acid, coordinating to the nitrile nitrogen.[1] At -78°C, the hydride transfer forms a stable N-alumino-imine intermediate.[1] This intermediate is sterically bulky and stable at low temperatures, preventing the addition of a second hydride. The aldehyde is only released upon acidic hydrolysis during the workup.

Materials

-

Substrate: this compound (1.0 eq)

-

Reagent: DIBAL-H (1.0 M in Toluene or Hexanes) (1.2 eq)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

-

Quench: Rochelle’s Salt (Potassium Sodium Tartrate), sat. aq. solution.

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen.

-

Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration). The 5,7-dimethoxy substitution aids solubility compared to the bare chloro-quinoline.

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

-

Addition: Add DIBAL-H (1.2 eq) dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes.

-

Note: Maintain internal temperature below -70°C. A color change (often to bright yellow or orange) indicates formation of the alumino-imine complex.

-

-

Incubation: Stir at -78°C for 2–3 hours. Monitor by TLC (Caution: TLC requires a mini-workup; quench an aliquot with MeOH/H2O to see the aldehyde).

-

Quenching (The Critical Step):

-

While still at -78°C, add anhydrous Methanol (2.0 eq) dropwise to destroy excess hydride.

-

Remove the cooling bath and allow to warm to 0°C.

-

Add saturated Rochelle’s Salt solution (volume equal to reaction solvent).

-

-

Emulsion Breaking: Vigorously stir the biphasic mixture at room temperature for 1–2 hours. The mixture will transition from a gelatinous gray emulsion to two clear layers.

-

Isolation: Separate layers. Extract aqueous layer with DCM (2x). Dry combined organics over

and concentrate.

Yield Expectation: 85–92% Storage: The resulting aldehyde is prone to oxidation. Store under inert gas at -20°C or use immediately.

Protocol B: Full Reduction to Primary Amine (Borane-DMS)

Objective: Complete reduction to the amine while preserving the aryl chloride.

Mechanistic Insight

Lithium Aluminum Hydride (

Materials

-

Substrate: this compound (1.0 eq)

-

Reagent: Borane-Dimethyl Sulfide complex (

, 2.0 M in THF) (3.0 eq) -

Solvent: Anhydrous THF

-

Workup Reagent: Methanolic HCl (1.25 M)

Step-by-Step Procedure

-

Setup: Equip a flask with a reflux condenser and a gas outlet leading to a bleach trap (to neutralize any escaping DMS or Borane). Purge with Nitrogen.[2]

-

Dissolution: Dissolve substrate in anhydrous THF (0.2 M).

-

Addition: Add

(3.0 eq) dropwise at 0°C.-

Safety: DMS has a potent stench; use a well-ventilated fume hood.

-

-

Reaction: Allow to warm to room temperature, then heat to mild reflux (65°C) for 2–4 hours.

-

Monitoring: Monitor by LC-MS. The intermediate is a boron-amine complex and may not fly well on MS; look for disappearance of starting material.

-

Hydrolysis (Crucial):

-

Cool to 0°C. Carefully add Methanol (excess) to quench.

-

The Boron Trap: The amine is currently tied up in a stable Boron-Nitrogen complex. To free it, add Methanolic HCl or 6M aqueous HCl and reflux for 1 hour.

-

-

Isolation:

Yield Expectation: 70–80%

Analytical Validation

The following table summarizes the expected spectral shifts confirming the transformation.

| Feature | Substrate (Nitrile) | Product A (Aldehyde) | Product B (Amine) |

| IR Spectroscopy | Sharp peak ~2220 | Strong peak ~1690 | Broad stretch 3300-3400 |

| 1H NMR | No protons on functional group | Singlet | Doublet/Singlet |

| MS (ESI+) | [M+H]+ 249.0 | [M+H]+ 252.0 (often hydrates) | [M+H]+ 253.0 |

| C4-Chlorine Status | Intact | Intact | Intact (Verify isotopic pattern 3:1) |

Pathway Visualization

The mechanism of DIBAL-H reduction highlights the importance of the low-temperature quench to prevent over-reduction.

Figure 2: DIBAL-H reduction mechanism. The stability of the N-Alumino Imine at -78°C is the key to selectivity.

References

-

BenchChem. (2025).[6] Application Notes and Protocols for Low-Temperature Reduction of Nitriles to Aldehydes.[6] Retrieved from

-

Chemistry Steps. (2024). Nitrile Reduction Mechanism with LiAlH4 and DIBAL.[7][1][8][9][10] Retrieved from

-

Organic Chemistry Portal. (2024).[11] DIBAL-H: Diisobutylaluminium hydride Properties and Reactions.[2][1][6][8][12] Retrieved from

-

Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.[2][8][10] Retrieved from

-

Common Organic Chemistry. (2024). Nitrile to Aldehyde - Common Conditions: DIBAL-H.[7][2][1][6][8][12] Retrieved from

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. 4-chloro-7-Methoxyquinoline-6-carboxaMide synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. adichemistry.com [adichemistry.com]

- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 10. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 11. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]

- 12. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]

Troubleshooting & Optimization

Technical Support Center: Strategic Functionalization of Quinoline-3-Carbonitrile

Welcome to the Technical Support Center dedicated to the nuanced art of quinoline-3-carbonitrile functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this versatile scaffold. Here, we move beyond simple protocols to dissect the underlying chemical principles that govern reaction outcomes, empowering you to anticipate and mitigate common side reactions. Our focus is on providing actionable intelligence to enhance selectivity, improve yields, and ensure the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the functionalization of quinoline-3-carbonitrile?

A1: The primary challenges in the functionalization of quinoline-3-carbonitrile revolve around three main areas: loss of regioselectivity, unwanted reactions of the nitrile group, and polymerization or degradation of the quinoline core. Specifically, you may encounter:

-

Competing C-H functionalization: Depending on the reaction conditions and catalysts used, functionalization can occur at other positions on the quinoline ring, most commonly at C2, C4, and C8, leading to a mixture of isomers that can be difficult to separate.[1][2]

-

Hydrolysis of the nitrile group: The cyano group at the C3 position is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of the corresponding amide or carboxylic acid.[3] This is a significant issue if the nitrile is a key pharmacophore or a handle for further transformations.

-

Dimerization or polymerization: Under harsh reaction conditions, particularly with strong bases or acids, quinoline derivatives can undergo self-condensation or polymerization, leading to the formation of intractable tars and a significant reduction in the yield of the desired product.[4]

-

Over-oxidation: When employing oxidative functionalization strategies, there is a risk of over-oxidation of the quinoline ring system, which can lead to ring-opening or the formation of undesired quinolones.

-

Reduction of the quinoline ring: In reactions involving reducing agents, such as catalytic hydrogenation, the quinoline ring can be partially or fully reduced to the corresponding tetrahydroquinoline or decahydroquinoline, respectively.[5]

Q2: How can I control the regioselectivity of my functionalization reaction on the quinoline ring?

A2: Controlling regioselectivity is paramount for a successful and efficient synthesis. Several strategies can be employed:

-

Use of Directing Groups: The introduction of a directing group can effectively steer the functionalization to a specific position. A common and effective strategy is the use of quinoline N-oxides. The N-oxide functionality can direct metallation and subsequent functionalization to the C2 and C8 positions.[1][2] The N-oxide can often be removed in a subsequent step.

-

Catalyst and Ligand Selection: In transition metal-catalyzed reactions, the choice of metal, its oxidation state, and the coordinating ligands play a crucial role in determining the site of functionalization. For instance, different palladium or rhodium catalysts can exhibit distinct selectivities for different C-H bonds on the quinoline scaffold.[1][2]

-

Reaction Conditions: Temperature, solvent, and the nature of the base or acid used can significantly influence the regiochemical outcome. A thorough optimization of these parameters is often necessary to favor the desired isomer.

Q3: Are there any general recommendations for choosing a solvent for quinoline-3-carbonitrile functionalization?

A3: Solvent choice is critical and can influence reaction rates, selectivity, and the solubility of reactants and products. While the optimal solvent is highly reaction-dependent, here are some general guidelines:

-

Aprotic Polar Solvents: Solvents like DMF, DMSO, and acetonitrile are commonly used as they can dissolve a wide range of organic molecules and salts. However, be mindful that they can also participate in or promote side reactions. For example, DMSO can act as an oxidant at elevated temperatures.

-

Ethereal Solvents: THF and 1,4-dioxane are often good choices for organometallic reactions. They are relatively inert but have lower boiling points, which may limit the reaction temperature.

-

Aromatic Hydrocarbons: Toluene and xylene are suitable for reactions requiring higher temperatures.

-

Solvent-Free Conditions: In some cases, mechanochemical (ball-milling) or solvent-free reactions can offer a more environmentally friendly and sometimes more efficient alternative, minimizing solvent-related side reactions.[6][7]

Troubleshooting Guides

This section provides detailed troubleshooting for specific side reactions you may encounter.

Issue 1: Unwanted Hydrolysis of the C3-Nitrile Group to an Amide or Carboxylic Acid

Symptoms:

-

Appearance of new, more polar spots on TLC.

-

Mass spectrometry data showing the addition of 18 amu (for amide) or 35 amu (for carboxylic acid) to the mass of the starting material.

-

IR spectroscopy showing the appearance of a carbonyl stretch (around 1650-1710 cm⁻¹) and N-H stretches (for primary amides, around 3200-3400 cm⁻¹).

Root Cause Analysis: The nitrile group is an electrophilic functional group that can be attacked by nucleophiles, most commonly water, under either acidic or basic conditions. The initial product is an amide, which can then be further hydrolyzed to a carboxylic acid under more vigorous conditions.[3]

Mitigation Strategies & Protocols:

| Strategy | Rationale | Detailed Protocol |

| Strict Anhydrous Conditions | Minimizing the presence of water, the primary nucleophile for hydrolysis. | 1. Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator. 2. Use freshly distilled or commercially available anhydrous solvents. 3. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon). |

| Use of Non-Nucleophilic Bases | Avoiding bases that can also act as nucleophiles or generate hydroxide ions in the presence of trace water. | Instead of NaOH or KOH, consider using organic bases like triethylamine (NEt₃), diisopropylethylamine (DIPEA), or inorganic bases like anhydrous K₂CO₃ or Cs₂CO₃. |

| Lower Reaction Temperatures | Hydrolysis is often kinetically slower at lower temperatures. | If the desired reaction can proceed at a lower temperature, perform a temperature optimization study, starting from room temperature or below. |

| Protecting the Nitrile Group (Advanced) | In complex syntheses where the nitrile is particularly labile, temporary protection might be necessary. | This is a less common approach for nitriles but can be achieved by converting the nitrile to a more stable functional group that can be reverted back. This is highly substrate-specific and requires careful planning. |

Issue 2: Poor Regioselectivity - Formation of Multiple Isomers

Symptoms:

-

Multiple product spots on TLC with similar Rf values.

-

NMR spectroscopy showing complex multiplets and multiple sets of signals for the quinoline protons.

-

Difficulty in purifying the desired product by column chromatography.

Root Cause Analysis: The quinoline ring has several positions that can be susceptible to attack, depending on the electronic nature of the functionalization reaction. The presence of the electron-withdrawing nitrile group at C3 can influence the reactivity of other positions.

Mitigation Strategies & Protocols:

Strategy 1: Employing N-Oxide as a Directing Group for C2 or C8 Functionalization

Rationale: The N-oxide functionality coordinates with the metal catalyst, bringing it into proximity with the C2 and C8 positions, thereby directing functionalization to these sites.[1][2]

Experimental Workflow:

Caption: Workflow for regioselective functionalization using an N-oxide directing group.

Protocol for N-Oxide Formation:

-

Dissolve quinoline-3-carbonitrile (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

-

Add the oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Work up the reaction by washing with a saturated sodium bicarbonate solution to remove excess acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-oxide.

Issue 3: Formation of Polymeric "Tar"

Symptoms:

-

Formation of a dark, insoluble material in the reaction flask.

-

Significant loss of mass balance and very low yield of the desired product.

-

Streaking on the TLC plate from the baseline.